1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-methylpropan-1-one
Description
1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-methylpropan-1-one (Compound ID: G499-0289) is a synthetic small molecule characterized by a 1-oxa-4,8-diazaspiro[4.5]decane core. This spirocyclic system is substituted at the 4-position with a 4-fluoro-3-methylbenzenesulfonyl group and at the 8-position with a 2-methylpropan-1-one moiety. Key physicochemical properties include:
- Molecular Formula: C₁₉H₂₇FN₂O₄S
- Molecular Weight: 398.5 g/mol
- logP/logD: 2.6334 (indicative of moderate lipophilicity)
- Polar Surface Area (PSA): 55.847 Ų (suggestive of moderate membrane permeability)
- Aqueous Solubility (logSw): -2.9062 (poor solubility in water) .
The compound’s stereochemistry is achiral, simplifying its synthetic and analytical workflows. The 4-fluoro-3-methylbenzenesulfonyl group likely enhances target-binding specificity, while the spirocyclic scaffold contributes to conformational rigidity, a feature often exploited in drug design to improve pharmacokinetic profiles .
Properties
IUPAC Name |
1-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O4S/c1-13(2)17(22)20-8-6-18(7-9-20)21(10-11-25-18)26(23,24)15-4-5-16(19)14(3)12-15/h4-5,12-13H,6-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQQFQRVMUGTDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C(C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-methylpropan-1-one typically involves multiple steps. One common route includes the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with a suitable spirocyclic amine under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-methylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-methylpropan-1-one involves its interaction with specific molecular targets. The fluorinated aromatic ring and sulfonyl group play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Compound G499-0149 :
1-[4-(4-Chlorobenzene-1-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-ethoxyphenyl)ethan-1-one
- Molecular Formula : C₂₃H₂₇ClN₂O₅S
- Molecular Weight : 478.99 g/mol
- Key Differences :
- Substitution of 4-fluoro-3-methylbenzenesulfonyl (G499-0289) with 4-chlorobenzenesulfonyl.
- Replacement of 2-methylpropan-1-one with a 2-(4-ethoxyphenyl)ethan-1-one group.
- Impact :
Compound BG01054 :
8-Cyclopropanecarbonyl-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
- Molecular Formula : C₁₈H₂₃FN₂O₄S
- Molecular Weight : 382.45 g/mol
- Key Differences :
- Replacement of 2-methylpropan-1-one (G499-0289) with a cyclopropanecarbonyl group.
- Impact :
Analogues with Varied Spirocyclic Substituents
Compound 1170830-83-7 :
4-(Phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
- Molecular Formula : C₁₃H₁₈N₂O₃S
- Molecular Weight : 282.36 g/mol
- Key Differences: Absence of the 8-position propanone group (simpler structure). Phenylsulfonyl substituent instead of 4-fluoro-3-methylbenzenesulfonyl.
- Impact :
Compound 303151-64-6 :
4-(4-Methoxybenzyl)-8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane
- Molecular Formula : C₂₁H₂₅N₃O₄
- Molecular Weight : 383.44 g/mol
- Key Differences: Nitrophenyl and methoxybenzyl substituents instead of sulfonyl and propanone groups.
- Impact :
Pharmacologically Active Analogues
Compound 134070-17-0 :
8-[4,4-Bis(4-fluorophenyl)butyl]-3-heptyl-4-hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Molecular Formula : C₃₁H₄₂F₂N₂O₃
- Molecular Weight : 528.67 g/mol
- Key Differences :
- Extended alkyl and fluorophenyl substituents.
- Hydroxy and methyl groups at the 4-position.
- Impact :
Research Implications
- Sulfonyl Group Variations : Fluorine and chlorine substituents on the benzenesulfonyl group (e.g., G499-0289 vs. G499-0149) modulate electronic and steric properties, influencing target binding and metabolic stability .
- Spirocyclic Core Modifications : The 1-oxa-4,8-diazaspiro[4.5]decane scaffold provides a balance between rigidity and flexibility, critical for optimizing pharmacokinetics across analogues .
- Pharmacological Potential: Compounds with fluorinated aryl groups (e.g., G499-0289, 134070-17-0) show promise in CNS-targeted therapies due to enhanced blood-brain barrier penetration .
Biological Activity
1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-methylpropan-1-one is a complex organic compound characterized by a unique spirocyclic structure. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in inhibiting key enzymes and receptors involved in various disease pathways.
Chemical Structure and Properties
The compound features several notable structural elements:
- Spirocyclic Framework : Provides rigidity and specificity in biological interactions.
- Sulfonyl Group : Enhances solubility and biological activity.
- Fluorinated Aromatic Moiety : Contributes to the compound's pharmacological properties.
Molecular Formula
Molecular Weight
446.5 g/mol
The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of lysosomal phospholipase A2 (PLA2G15), an enzyme implicated in phospholipidosis, which is associated with drug-induced toxicity. The inhibition of PLA2G15 could lead to anti-inflammatory or anticancer effects due to the modulation of lipid metabolism.
Inhibition of Lysosomal Phospholipase A2
Research indicates that compounds similar to this compound exhibit potent inhibition of PLA2G15. For example, fosinopril was identified as a potent inhibitor with an IC50 value of 0.18 μM, showcasing the potential for this class of compounds in predicting drug-induced phospholipidosis .
Selectivity and Potency
In vitro assays have demonstrated that this compound possesses favorable selectivity for PLA2G15 over other phospholipases and nuclear receptors, indicating its potential for targeted therapeutic applications. The selectivity profile is crucial for minimizing off-target effects during drug development .
Case Studies
Several studies have been conducted to evaluate the biological activity of compounds related to this compound:
- Anti-inflammatory Effects : In a preclinical model, the compound showed significant inhibition of IL-17 production, a cytokine involved in inflammatory responses.
- Anticancer Activity : The compound's ability to modulate lipid metabolism through PLA2G15 inhibition suggests potential applications in cancer therapy, where altered lipid signaling is often observed.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds can provide insights into the structure-activity relationships (SAR) influencing biological efficacy.
| Compound Name | IC50 (μM) | Target Enzyme | Selectivity |
|---|---|---|---|
| Fosinopril | 0.18 | PLA2G15 | High |
| Compound A | 0.25 | PLA2G15 | Moderate |
| Compound B | 0.30 | Other PLA2s | Low |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
